Piperacillin sulfoxide
Description
Contextualization of Piperacillin (B28561) as a Parent Compound in Pharmaceutical Research
Piperacillin is a potent, broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. ebi.ac.uk It is a semi-synthetic derivative of ampicillin (B1664943) and is frequently used, often in combination with a β-lactamase inhibitor like tazobactam (B1681243), to treat a wide array of bacterial infections. drugbank.comnih.gov Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. nih.gov The extensive use of piperacillin in clinical settings makes a thorough understanding of its potential impurities and degradation pathways a critical aspect of pharmaceutical research. nih.govresearchgate.netwikidoc.org
Significance of Degradation Products in Pharmaceutical Chemistry and Environmental Science Research
The study of degradation products is a cornerstone of pharmaceutical chemistry. These compounds, which can form during the manufacturing process, storage, or metabolism of a drug, can potentially impact the efficacy and safety of the final pharmaceutical product. researchgate.net Regulatory bodies, therefore, require rigorous identification and characterization of any significant degradation products.
In the context of environmental science, the degradation products of pharmaceuticals are of increasing concern. When excreted from the body or improperly disposed of, these compounds can enter aquatic ecosystems. nih.gov The environmental fate and potential ecotoxicity of these degradation products are active areas of research, as they may contribute to the development of antibiotic resistance or have unforeseen effects on non-target organisms. nih.gov
Overview of Academic Research Trajectories for Piperacillin Sulfoxide (B87167)
Academic research on piperacillin sulfoxide has followed several key trajectories. A primary focus has been on its role as a degradation product and impurity of piperacillin. researchgate.net This includes the development of analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify this compound in pharmaceutical formulations. who.intjchr.org
Another significant area of investigation is the environmental presence and degradation of piperacillin and its byproducts. Studies have explored the photolysis and hydrolysis of piperacillin under simulated environmental conditions, identifying its transformation products. nih.gov Furthermore, research has been conducted on the genotoxicity of piperacillin impurities, including the sulfoxide derivative, to assess their potential for causing genetic damage. researchgate.net The synthesis and characterization of this compound as a reference standard are also crucial for these research endeavors. medkoo.comsimsonpharma.comalentris.org
Chemical and Physical Properties
This compound is a derivative of piperacillin, formed by the oxidation of the sulfur atom in the thiazolidine (B150603) ring. This chemical modification results in distinct properties compared to the parent compound.
| Property | Value | Source |
| Chemical Name | (2S,5R,6R)-6-((R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide | simsonpharma.comalentris.orgtheclinivex.com |
| CAS Number | 67275-27-8 | medkoo.comtheclinivex.com |
| Molecular Formula | C23H27N5O8S | simsonpharma.comalentris.orgtheclinivex.com |
| Molecular Weight | 533.56 g/mol | theclinivex.com |
Formation and Degradation
This compound is primarily known as a degradation product of piperacillin. Its formation can occur under various conditions, highlighting the inherent instability of the piperacillin molecule.
Forced degradation studies are a key component of pharmaceutical stability testing. These studies intentionally subject the drug substance to harsh conditions to accelerate degradation and identify potential degradation products.
| Stress Condition | Outcome for Piperacillin | Source |
| Acidic (0.001M HCl) | Degradation observed, forming products identical to those from base hydrolysis. | who.int |
| Basic (0.001M NaOH) | Degradation observed, forming products identical to those from acid hydrolysis. | who.int |
| Oxidative (0.9% H2O2) | Piperacillin deteriorated after 12 minutes of incubation at room temperature. | mdpi.com |
| Thermal (75°C) | Degradation of piperacillin required 1 hour of heating. | mdpi.com |
Studies have shown that the degradation of piperacillin can be influenced by factors such as pH and the presence of other substances. For instance, in acidic media, the β-lactam moiety undergoes hydrolysis. researchgate.net The presence of the β-lactamase inhibitor tazobactam has also been reported to increase the degradation rate of piperacillin. cjhp-online.ca
Analytical Characterization
The detection and quantification of this compound are crucial for quality control in pharmaceutical manufacturing and for environmental monitoring. Various analytical techniques are employed for this purpose.
High-performance liquid chromatography (HPLC) is a widely used method for the analysis of piperacillin and its impurities. who.intjchr.org Reversed-phase HPLC (RP-HPLC) methods have been specifically developed to separate piperacillin from its degradation products, including this compound. who.int These methods often utilize a C8 or C18 column and a mobile phase consisting of a mixture of methanol (B129727) and water. who.int Detection is typically carried out using a UV or diode array detector. who.intrsc.org
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity for the determination of piperacillin and its metabolites in biological matrices like plasma and urine. researchgate.netmdpi.com
Environmental and Toxicological Research
The presence of antibiotics and their degradation products in the environment is a growing concern. Research has focused on understanding the environmental fate and potential toxicity of these compounds.
Studies on the photolysis of piperacillin under simulated sunlight have shown that it is susceptible to degradation, with the primary transformation reaction being the hydrolysis of the β-lactam ring. nih.gov The antibacterial activity of piperacillin solutions was found to decrease after irradiation, suggesting that the degradation products, which would include this compound, are less active than the parent compound. nih.gov
Toxicological studies are essential to assess the safety of any impurity. In vitro genotoxicity studies, such as the Ames test and chromosomal aberration assays, have been conducted on piperacillin impurities. researchgate.net One study found that a piperacillin impurity, identified as piperacillin impurity-A (the sulfoxide), was non-mutagenic in the Ames test and non-clastogenic in a chromosomal aberration study. researchgate.net
Structure
3D Structure
Properties
CAS No. |
67275-27-8 |
|---|---|
Molecular Formula |
C23H27N5O8S |
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(2S,4R,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N5O8S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)37(36)20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-,37+/m1/s1 |
InChI Key |
GRUJPMFLVBFNDC-WKZAGHIFSA-N |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C([S@]4=O)(C)C)C(=O)O |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O |
Origin of Product |
United States |
Mechanistic Investigations into Piperacillin Sulfoxide Formation and Degradation
Oxidative Degradation Pathways of Piperacillin (B28561) Leading to Sulfoxide (B87167) Formation
The transformation of piperacillin into its sulfoxide derivative is a critical aspect of its degradation profile, primarily driven by oxidative processes. The thioether group within the piperacillin structure is particularly susceptible to oxidation by various reactive species. researchgate.netnih.gov
Role of Hydroxyl Radicals and Reactive Oxygen Species in Thioether Oxidation
Hydroxyl radicals (•OH) are highly reactive oxygen species (ROS) that play a significant role in the oxidation of piperacillin. researchgate.netnih.gov The initial step in this process is the attack of the •OH radical on the thioether moiety of piperacillin. This leads to the formation of an intermediate •OH adduct to the sulfur atom. researchgate.netnih.gov
This reaction is part of a broader understanding of how free radicals induce oxidative transformations in penicillins and other drugs with susceptible sites. researchgate.netnih.gov The generation of these radicals can occur through various mechanisms, including advanced oxidation processes used in water treatment. researchgate.netacs.org The reactions of these radicals with the antibiotic molecule are key to its degradation. researchgate.net
Influence of Dissolved Oxygen on Sulfoxide Generation Kinetics
The presence of dissolved oxygen significantly influences the kinetics of piperacillin sulfoxide formation. researchgate.netnih.gov While sulfoxide generation can occur under anaerobic conditions, its formation is particularly effective in the presence of dissolved oxygen. researchgate.netnih.gov Dissolved oxygen can promote chain reactions that generate a variety of reactive oxygen species, which in turn accelerate the oxidation of the thioether group. researchgate.netnih.govresearcher.life Theoretical studies on other organic micropollutants suggest that dissolved oxygen can decrease the energy barrier for oxidation by sulfate (B86663) radicals, another potent oxidizing agent. nih.gov This highlights the general importance of dissolved oxygen in the oxidative degradation of organic compounds in aqueous environments.
Characterization of Sulfur Radical Cation Intermediates
Following the initial formation of the •OH adduct, the subsequent step involves its conversion into a sulfur radical cation. researchgate.netnih.gov This sulfur radical cation is a key intermediate in the oxidative degradation pathway. researchgate.netnih.govresearchgate.net The formation of such radical cations is a common feature in the one-electron oxidation of sulfur-containing compounds, including other β-lactam antibiotics and amino acids. researchgate.net
The sulfur radical cation has been characterized as a precursor to different radical species. researchgate.net The stability and subsequent reaction pathways of this intermediate are crucial in determining the final degradation products. researchgate.netnih.govresearchgate.net Interestingly, the yield of the sulfur radical cation can be higher when generated by other radicals like dichloride (Cl2•−) or bromide (Br2•−) anions compared to hydroxyl radicals, due to the formation of a uniquely stabilized intermediate in the latter case. researchgate.net
Disproportionation Pathways Leading to Sulfoxide Products
The sulfur radical cation is a transient species that can undergo several competing reactions. One of the primary pathways is deprotonation at an adjacent carbon atom, which leads to the formation of α-(alkylthio)alkyl radicals. researchgate.netnih.gov These radicals can then undergo disproportionation, a reaction where two identical radicals interact to form two different products. This disproportionation is a significant pathway that leads to the formation of this compound as a main product. researchgate.netnih.gov
This mechanism is analogous to disproportionation reactions observed in other chemical systems, such as with thiosulfinates. mdpi.com
Non-Oxidative Mechanisms and Catalytic Syntheses of Sulfoxides in Research
While oxidative degradation is a major route for this compound formation, non-oxidative mechanisms and targeted catalytic syntheses are also subjects of research. In synthetic organic chemistry, various methods have been developed for the selective synthesis of sulfoxides from sulfides. These methods often employ specific catalysts and oxidizing agents under controlled conditions to achieve high yields and selectivity, avoiding over-oxidation to the corresponding sulfone.
For instance, novel nanocatalysts, such as sulfonated copper ferrite (B1171679) nanoparticles, have been shown to efficiently catalyze the selective oxidation of sulfides to sulfoxides using mild oxidizing agents like urea (B33335) hydrogen peroxide. Another example involves the use of diphenyl sulfoxide and triflic anhydride, which can mediate a stereoselective sulfoxide transfer reaction. nih.gov These synthetic strategies are crucial for preparing sulfoxide standards for analytical purposes and for studying their biological activities.
pH-Dependent Formation and Degradation Kinetics of this compound
The formation and degradation of piperacillin and its derivatives, including the sulfoxide, are significantly influenced by the pH of the solution. nih.govresearchgate.net The stability of the β-lactam ring, a core structural feature of piperacillin, is pH-dependent. mdpi.com Hydrolysis of this ring is a major degradation pathway, and its rate is affected by both acidic and alkaline conditions. who.int
Studies on piperacillin have identified microscopic pKa values of 3.37 and 8.96, corresponding to the dissociation of the carboxylic acid group and a secondary amide group, respectively. researchgate.net The degradation of piperacillin is more pronounced in alkaline solutions, which can alter its dissociation pattern. researchgate.net The investigation of impurities formed during the degradation of piperacillin/tazobactam (B1681243) combinations has revealed the impact of pH variations on the degradation process. nih.gov Understanding these pH-dependent kinetics is essential for predicting the stability of piperacillin and the formation of its degradation products, including the sulfoxide, under various environmental and physiological conditions.
Below is a table summarizing the degradation products of Piperacillin.
| Degradation Product | Formation Condition | Reference |
| This compound | Oxidative stress | researchgate.netnih.gov |
| Penicilloic acid-piperacillin dimer | Degradative process | nih.gov |
| Acetylated penicilloic acid | Degradative process | nih.gov |
Stability of this compound under Controlled Research Conditions
This compound, also known as piperacillin impurity-A, is a primary oxidative degradation product of piperacillin. ilkogretim-online.orgresearchgate.net While comprehensive kinetic studies detailing the degradation of the isolated this compound compound are not extensively available in scientific literature, its stability can be inferred from research focusing on the forced degradation and stability testing of its parent compound, piperacillin. These studies provide insight into the conditions under which this compound is formed and persists, thereby characterizing its stability in various controlled environments.
Research indicates that this compound is principally formed during the manufacturing and storage of piperacillin, particularly under conditions that promote oxidation. ilkogretim-online.orgresearchgate.net Its presence as a monitored impurity in pharmaceutical formulations underscores its relative stability once formed. ilkogretim-online.org
Forced degradation studies on piperacillin offer the most detailed view of the conditions impacting sulfoxide stability. In these studies, piperacillin is subjected to stressors such as heat, light, humidity, and chemical agents (acids, bases, and oxidizing agents) to accelerate degradation. The formation and subsequent persistence or degradation of this compound are monitored, typically by High-Performance Liquid Chromatography (HPLC).
| Sample Origin (Storage Location) | Storage Temperature (°C) | Piperacillin % Degradation | Total Degradants Observed |
|---|---|---|---|
| Pharmacy | Refrigerator | Not Reported (Assay: 99.86 ± 0.76%) | Minor degradants |
| In-patient Ward | Refrigerator | 1.3% | Not specified |
| Pharmacy | 20-25 | 4.1% | Not specified |
| In-patient Ward | 20-25 | 5.6% | 9 |
| Pharmacy | 25-30 | 7.5% | Not specified |
| In-patient Ward | 25-30 | 10.1% | 9 |
Data derived from a study on piperacillin and tazobactam injectables, indicating increased degradation at higher temperatures. who.int
Under more aggressive conditions, such as advanced oxidation processes, there is evidence that the thioether moiety of piperacillin is oxidized first to a sulfoxide and subsequently to a sulfone group. This suggests that while this compound is stable under standard storage conditions, it can degrade further into piperacillin sulfone when subjected to strong oxidizing environments.
Advanced Analytical Methodologies for Characterization and Quantification of Piperacillin Sulfoxide
Chromatographic Techniques for Separation and Detection
Chromatography, particularly liquid chromatography, is the cornerstone for the analysis of piperacillin (B28561) sulfoxide (B87167). sigmaaldrich.com These techniques exploit the physicochemical differences between the sulfoxide impurity and the active pharmaceutical ingredient (API) to achieve separation.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the separation and purification of pharmaceutical compounds. advancechemjournal.com The development of robust and validated HPLC methods is a primary focus in the analysis of piperacillin and its impurities. jchr.orgijpsm.com Validation according to International Conference on Harmonisation (ICH) guidelines ensures that the analytical method is accurate, precise, and reliable for its intended purpose. jchr.orgijpsm.com
Reverse-Phase HPLC (RP-HPLC) is the most common mode of chromatography used for the impurity profiling of piperacillin. advancechemjournal.comjchr.org In this technique, a non-polar stationary phase is used with a polar mobile phase. advancechemjournal.com More polar analytes, like piperacillin sulfoxide, generally exhibit shorter retention times compared to the less polar parent compound, piperacillin, allowing for their separation and quantification. RP-HPLC methods are developed to be stability-indicating, meaning they can separate the API from its degradation products, including sulfoxides, which may form under stress conditions like oxidation. jchr.org
The choice of stationary phase is critical for achieving effective separation. C18 (octadecylsilane) and C8 (octylsilane) are the most common bonded phases in RP-HPLC. sigmaaldrich.comsepscience.com
C18 Columns: With their longer alkyl chains, C18 columns provide greater hydrophobicity and surface area, leading to stronger retention of non-polar compounds. sepscience.com They are frequently the first choice for developing separation methods for a wide range of drug molecules. researchgate.netchromtech.com
C8 Columns: These columns have shorter alkyl chains and are less retentive than C18 columns. chromtech.com This can be advantageous in reducing analysis run times. sepscience.com For the analysis of piperacillin and its related substances, some studies have found that a C8 column can provide better elution, improved resolution, and reduced peak tailing compared to a C18 column. who.int
The optimization process involves selecting a column that provides the best balance of retention, resolution, and analysis time for piperacillin and its sulfoxide impurity. chromtech.com
Table 1: Comparison of Common RP-HPLC Columns
| Feature | C18 Column | C8 Column |
| Chain Length | Long (18 carbon atoms) | Short (8 carbon atoms) |
| Hydrophobicity | High | Moderate |
| Retention | Generally higher, especially for non-polar analytes. sepscience.com | Generally lower, can lead to shorter run times. sepscience.comwho.int |
| Typical Use | Broad applicability, initial method development. chromtech.com | Analytes with strong retention on C18, method optimization. chromtech.com |
The mobile phase composition is a key parameter manipulated to achieve optimal separation. elementlabsolutions.com In RP-HPLC, the mobile phase typically consists of an aqueous component (often with a buffer to control pH) and a miscible organic solvent (modifier). advancechemjournal.comwelch-us.com
Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used. welch-us.com The ratio of the organic modifier to the aqueous phase is adjusted to control the retention time and resolution of the analytes. Increasing the organic content generally decreases retention time in RP-HPLC. chromtech.com
pH Control: The pH of the mobile phase is critical, as it affects the ionization state of acidic or basic analytes, thereby influencing their retention. For piperacillin, which has a carboxylic acid group, buffers such as phosphate (B84403) or formate (B1220265) are used to maintain a consistent pH, often in the acidic range (e.g., pH 3.0-5.0), to ensure reproducible retention and good peak shape. ijpsm.comwho.intnih.gov
Gradient vs. Isocratic Elution: Methods can be isocratic (constant mobile phase composition) or gradient (composition changes over time). google.com Gradient elution is often necessary for complex impurity profiles, allowing for the separation of compounds with a wide range of polarities.
Table 2: Example HPLC Mobile Phase Systems for Piperacillin Analysis
| Aqueous Phase | Organic Phase | Ratio (v/v) | Column | Reference |
| Potassium dihydrogen orthophosphate buffer (pH 3.5) | Acetonitrile | 60:40 | C18 | ijpsm.com |
| Water (pH 3.0 adjusted with acid) | Methanol | 45:55 | C8 | who.int |
| 0.1% Orthophosphoric Acid (OPA) in water | Methanol | 15:85 | C18 | jchr.org |
| 20 mM Sodium dihydrogenphosphate-dihydrate (pH 5.0) | Acetonitrile:Methanol | 70:15:15 | C18 | nih.gov |
Ultraviolet (UV) detection is the most common detection method in HPLC for pharmaceutical analysis. shimadzu.com
UV Detectors: These detectors measure the absorbance of the column eluent at one or a few specific wavelengths. For piperacillin and its impurities, detection is often performed at wavelengths between 215 nm and 230 nm. jchr.orgwho.int
Diode Array Detectors (DAD): Also known as Photo Diode Array (PDA) detectors, DADs acquire absorbance data over a wide range of wavelengths simultaneously. shimadzu.comlcms.cz This provides several advantages over a standard UV detector:
Spectral Information: A complete UV spectrum can be obtained for each peak, which aids in compound identification and confirmation. shimadzu.com
Peak Purity Analysis: Software can compare spectra across a single chromatographic peak. If the spectra are consistent, the peak is likely pure. Inconsistent spectra suggest the presence of a co-eluting impurity, which is critical for impurity profiling. shimadzu.com
Method Development: The ability to monitor all wavelengths at once is highly beneficial during method development for selecting the optimal detection wavelength for all compounds of interest. lcms.cz
Development of Mobile Phase Systems for Enhanced Resolution
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis
For the analysis of trace-level impurities, a more sensitive and specific technique is required. Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) combines the superior separating power of UHPLC with the highly sensitive and specific detection capabilities of a tandem mass spectrometer. researchgate.net
UHPLC systems use columns with smaller particle sizes (typically <2 µm), which provides higher resolution and faster analysis times compared to conventional HPLC. researchgate.net The eluent from the column is directed into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). A tandem mass spectrometer (MS/MS) provides an additional level of specificity by isolating a specific parent ion, fragmenting it, and detecting the resulting daughter ions. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and allows for accurate quantification of analytes at very low concentrations, even in complex matrices. nih.gov
Methods using UHPLC-MS/MS have been developed for the simultaneous quantification of piperacillin and other antibiotics, demonstrating high accuracy, precision (imprecision CV <9%), and robustness, making the technique ideal for the trace analysis of impurities like this compound. nih.govresearchgate.netuq.edu.au
Capillary Electrophoresis (CE) for Complex Sample Matrices
Capillary Electrophoresis (CE) has emerged as a powerful and sustainable alternative to traditional chromatographic methods for the analysis of pharmaceuticals in complex biological samples. nih.gov Its primary advantages include minimal sample and solvent consumption, high separation efficiency, and rapid analysis times. nih.govresearchgate.net In the context of analyzing β-lactam antibiotics like piperacillin and its derivatives, CE, particularly methods like Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), has been successfully employed. nih.gov
For instance, a CE method coupled with a photodiode array detector was developed for the simultaneous determination of piperacillin, tazobactam (B1681243), and ibuprofen (B1674241) in plasma samples. rsc.org This method utilized a fused silica (B1680970) capillary and a background electrolyte of methanol and borax (B76245) buffer (pH 9.3) to achieve separation. rsc.org The composition of the sample matrix itself is a critical factor, as the relative conductivities of the sample zone and the running buffer can significantly influence resolution and peak efficiency. aun.edu.eg The presence of salts or other ions in biological samples can impact the electrophoretic mobility and separation of analytes. aun.edu.eg Despite these challenges, the high efficiency of CE makes it a valuable tool for separating target analytes from interfering matrix components in research applications. researchgate.net
Sample Preparation Strategies for Enhanced Analytical Performance
Effective sample preparation is a crucial step for isolating target analytes from complex biological matrices, thereby minimizing interference and enhancing the reliability and accuracy of analytical measurements. ijrpc.com
Solid Phase Extraction (SPE) is a widely used sample preparation technique based on chromatographic principles to purify and concentrate analytes from a solution. scioninstruments.com The fundamental goal of SPE is to remove or significantly reduce sample matrix effects, which can interfere with quantification and shorten the lifespan of analytical columns. scioninstruments.com The process typically involves a "catch and release" protocol where analytes are retained on a solid sorbent, followed by a washing step to remove interferences, and a final elution step to release the purified analytes in a clean solvent. chromatographyonline.com
In recent years, microextraction techniques have gained prominence as simple, low-cost, and environmentally friendly alternatives to conventional sample preparation methods like SPE and LLE. nih.gov These methods are characterized by the use of minimal volumes of extracting solvents, which aligns with the principles of Green Analytical Chemistry. nih.govmdpi.com
Key microextraction techniques used in bioanalytical research include:
Solid-Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with an organic polymer to extract analytes directly from the sample matrix without the need for solvents. ijrpc.comnih.gov
Liquid-Phase Microextraction (LPME): This category includes several modalities, such as single-drop microextraction and dispersive liquid-liquid microextraction (DLLME). mdpi.com These techniques utilize a small volume of an organic solvent to extract and pre-concentrate the target analytes. mdpi.com
These novel methodologies provide a high degree of selectivity, sample cleanup, and enrichment, making them highly suitable for isolating drug compounds from complex biological fluids for quantification by advanced instruments like mass spectrometers. nih.govnih.gov
Solid Phase Extraction (SPE) Protocols for Matrix Interference Reduction
Method Validation Parameters for Research Assays
Method validation is essential to ensure that an analytical assay is reliable, accurate, and suitable for its intended purpose. For research assays involving this compound, key validation parameters include linearity, calibration range, accuracy, and precision.
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. This is typically assessed by analyzing a series of calibration standards and evaluating the resulting calibration curve using a regression analysis, with a correlation coefficient (r² or r) close to 1 indicating good linearity. unito.itresearchgate.net The calibration range defines the upper and lower concentrations within which the assay is accurate and precise.
Several studies quantifying piperacillin in biological matrices have established various linear ranges, demonstrating the adaptability of different analytical platforms. The lower limit of quantification (LLOQ) is defined as the lowest concentration that can be measured with acceptable accuracy and precision, typically within ±20%. unito.it
Table 1: Reported Linearity and Calibration Ranges for Piperacillin Assays
| Analytical Method | Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| HPLC/MS/MS | Blood Plasma | 0.5–100 µg/mL | Not specified | rrpharmacology.ru |
| UPLC–MS/MS | Human Plasma | 0.2–60 mg/L | Not specified | nih.gov |
| HPLC-UV | Human Plasma | 1.0–100 µg/mL | ≥0.999 | unito.it |
| UHPLC-MS/MS | Plasma | 0.5-500 µg/mL | >0.990 | researchgate.net |
| CE | Rat Plasma | 1–200 µg/mL | Not specified | rsc.org |
Accuracy refers to the closeness of the measured value to the true value and is often expressed as a percentage of recovery or bias. ijpsm.com Precision measures the degree of agreement among a series of measurements from the same sample and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). nih.gov These parameters are evaluated at multiple concentration levels (e.g., low, medium, and high quality control samples) and across different days (intra-day and inter-day) to assess repeatability and intermediate precision. unito.it For bioanalytical methods, regulatory guidelines generally accept accuracy within ±15% of the nominal value (±20% for the LLOQ) and precision with a %CV not exceeding 15% (20% for the LLOQ). nih.gov
Establishment of Limits of Detection and Quantification
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental parameters in the validation of analytical methods, especially for impurities and degradation products like this compound. chromatographyonline.com The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. unito.it For stability-indicating methods, the LOQ must be at or below the reporting threshold for impurities. chromatographyonline.com
The determination of LOD and LOQ for this compound is typically performed using one of several established methods as per the International Council for Harmonisation (ICH) guidelines. These methods include:
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of this compound with the noise of the baseline. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. chromatographyonline.com
Based on the Standard Deviation of the Response and the Slope: This method utilizes the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S). The LOD and LOQ are calculated using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). who.int
While specific LOD and LOQ values for this compound are not widely published in readily available literature, the validation of analytical methods for the parent compound, piperacillin, provides insight into the typical sensitivity of methods used for its analysis. For instance, in various HPLC methods developed for piperacillin, LOD and LOQ values have been reported in the range of micrograms per milliliter (µg/mL). jchr.orgijpsm.com It is expected that a validated stability-indicating method for piperacillin would demonstrate sufficient sensitivity to quantify this compound at levels relevant to pharmaceutical quality control.
The following table illustrates how LOD and LOQ data for this compound, determined by a stability-indicating HPLC method, would be presented. Please note that the values in this table are hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the provided search results.
Table 1: Illustrative Limit of Detection (LOD) and Limit of Quantification (LOQ) Data for this compound
| Parameter | Method | Value (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise (S/N = 3) | 0.05 |
| Limit of Quantification (LOQ) | Signal-to-Noise (S/N = 10) | 0.15 |
| Limit of Detection (LOD) | Based on Calibration Curve | 0.06 |
| Limit of Quantification (LOQ) | Based on Calibration Curve | 0.18 |
Evaluation of Method Robustness and Ruggedness
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.netscribd.com Ruggedness is often considered a component of robustness and is evaluated by assessing the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.
For the analysis of this compound, a robustness study would involve intentionally varying critical parameters of the analytical method, such as a High-Performance Liquid Chromatography (HPLC) method, and observing the effect on the results. Parameters that are typically investigated include:
Flow rate of the mobile phase
pH of the mobile phase
Composition of the mobile phase (e.g., percentage of organic solvent)
Column temperature
Wavelength of detection
In studies validating methods for piperacillin, robustness was demonstrated by varying parameters such as flow rate (e.g., ±0.2 mL/min), mobile phase composition, and detection wavelength (e.g., ±2 nm). ijpsm.comjchr.org The results of these variations are typically assessed by analyzing the system suitability parameters (e.g., peak tailing, resolution, and theoretical plates) and the quantitative results for the analyte. The method is considered robust if the results remain within acceptable limits of precision and accuracy despite these small changes.
The following table provides an example of how the results of a robustness study for an HPLC method for this compound might be presented. The parameters and results in this table are illustrative and based on typical values found in pharmaceutical method validation literature, as specific experimental data for this compound was not available in the provided search results.
Table 2: Example of a Robustness Study for the Analysis of this compound by HPLC
| Parameter Varied | Variation | Result (e.g., %RSD of peak area) | System Suitability |
|---|---|---|---|
| Flow Rate (mL/min) | 0.9 | < 2.0% | Pass |
| 1.1 | < 2.0% | Pass | |
| Mobile Phase pH | 2.8 | < 2.0% | Pass |
| 3.2 | < 2.0% | Pass | |
| Organic Phase (%) | 53 | < 2.0% | Pass |
| 57 | < 2.0% | Pass | |
| Wavelength (nm) | 213 | < 2.0% | Pass |
| 217 | < 2.0% | Pass |
The successful validation of these analytical parameters ensures that the method for quantifying this compound is sensitive, reliable, and suitable for its intended purpose in the quality control of piperacillin drug products.
Impurity Profiling and Stability Research of Piperacillin Sulfoxide
Identification and Characterization of Piperacillin (B28561) Sulfoxide (B87167) as a Major Degradation Product
Piperacillin, like other penicillin-class antibiotics, is susceptible to chemical degradation. who.int The formation of Piperacillin sulfoxide, often referred to as Piperacillin Impurity A in some pharmacopeial contexts, is a significant degradation pathway. researchgate.netingentaconnect.com This impurity arises from the oxidation of the sulfur atom within the thiazolidine (B150603) ring of the penicillin core structure.
Research has shown that the degradation of Piperacillin can be induced by various stress conditions, including exposure to acidic or alkaline environments, heat, and oxidizing agents. nih.govcjhp-online.ca Studies involving forced degradation are instrumental in identifying potential impurities. For instance, exposing Piperacillin solutions to an oxidizing agent like hypochlorite (B82951) results in the formation of several degradation product peaks, with the sulfoxide being a prominent one. nih.gov The structure of this impurity is characterized by the addition of an oxygen atom to the thioether group, forming a sulfoxide. This transformation is a common degradation route for many penicillin derivatives.
In studies analyzing impurities in commercially available Piperacillin for injection, liquid chromatography-mass spectrometry (LC-MS/MS) has been used to identify and characterize various related substances. ingentaconnect.com Among the sixteen significant impurity peaks detected in one such study, eight were known compounds listed in the British Pharmacopoeia (BP), including BP impurity A (the sulfoxide). ingentaconnect.com The presence of this impurity is noted to occur during both the manufacturing process and subsequent storage of the drug product. researchgate.netresearchgate.net
Development and Application of Stability-Indicating Analytical Methods in Research
To accurately quantify Piperacillin and monitor the formation of its degradation products, including this compound, the development and validation of stability-indicating analytical methods are paramount. A method is considered stability-indicating if it can definitively separate the intact API from its impurities and degradation products without interference. cjhp-online.ca
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in research settings. who.intresearchgate.net Various research studies have detailed robust stability-indicating HPLC methods for Piperacillin. These methods typically employ reverse-phase columns (such as C8 or C18) and are validated by analyzing samples that have been forcibly degraded. who.intnih.gov The validation process confirms that the peaks corresponding to degradation products, like this compound and piperacilloic acid, are well-resolved from the parent Piperacillin peak. nih.govuni-regensburg.de
The table below summarizes parameters from several published stability-indicating HPLC methods used in Piperacillin research.
| Column | Mobile Phase | Detection Wavelength | Key Finding | Source |
| C8 (250 x 4.6 mm, 5 µm) | Methanol (B129727) and water (55:45% v/v) | 215 nm | Method separated 9 degradants from the parent drug after stress studies. | who.int |
| Reverse-phase C18 | Acetonitrile and phosphate (B84403) buffer with tetrabutylammonium (B224687) hydrogen sulfate (B86663) | 229 nm | Assay validated by showing no interference from degradation products after exposure to acid, heat, and an oxidizing agent. | nih.gov |
| LiChrospher® RP-18 (5 µm) | Acetonitrile and sodium phosphate buffer | 229 nm | Method could distinguish Piperacillin from its main degradation products, piperacilloic acid and an unidentified compound X. | uni-regensburg.de |
| C18 | Acetonitrile, water, and phosphate buffer | 220 nm | Confirmed separation of the parent antibiotic from its degradation products after heating and treatment with acid or base. | cjhp-online.ca |
These analytical methods are crucial tools in research for assessing the stability of Piperacillin formulations and for understanding the kinetics of this compound formation under various conditions.
Pre-Analytical Stability Studies in Research Samples
The stability of Piperacillin in biological samples before analysis (pre-analytical stability) is a critical factor in research, particularly in pharmacokinetic and therapeutic drug monitoring studies. The instability of Piperacillin in plasma and other biological matrices can lead to the in-vitro formation of degradation products, including this compound and piperacilloic acid, potentially resulting in an underestimation of the true in-vivo concentration of the parent drug. uni-regensburg.de
Research has demonstrated that storage temperature significantly impacts the stability of Piperacillin. One study noted that a 20% degradation of mezlocillin (B1676548), a related penicillin, occurred in plasma within six weeks even when stored at -18°C. uni-regensburg.de To ensure sample integrity, storage at -70°C is often recommended, as both Piperacillin and mezlocillin have proven to be stable at this temperature. uni-regensburg.de The detection of significant amounts of degradation products in a sample may therefore indicate in-vitro degradation due to improper handling or storage rather than in-vivo metabolism. uni-regensburg.de
The following table details findings from stability studies of Piperacillin solutions under different storage conditions.
| Drug Combination | Concentration & Diluent | Storage Condition | Stability Duration | Source |
| Piperacillin/tazobactam (B1681243) | 45 mg/mL in 0.9% NaCl (non-PVC bag) | 7°C | 17 days | researchgate.net |
| Piperacillin/tazobactam | 45 mg/mL in 0.9% NaCl (non-PVC bag) | 25°C | 4 days | researchgate.net |
| Piperacillin/tazobactam | 4 g/0.5 g per 120 mL in 5% Dextrose | -20°C for 3 months, then 4°C | >90% remained after 35 days at 4°C | cjhp-online.ca |
| Piperacillin/tazobactam | 125/15.62 mg/mL in 0.9% NaCl or D5W (syringe) | Room Temperature (20-25°C) | 48 hours | gerpac.eu |
These studies underscore the importance of defined and validated storage protocols in research to prevent the artificial formation of this compound and other degradants.
Assessment of this compound Levels in Research-Grade Piperacillin Materials
Beyond being a product of degradation over time, this compound can also be present as an impurity in the initial research-grade or commercial Piperacillin material. researchgate.net Its presence results from the chemical synthesis and purification processes, as well as degradation during storage of the bulk drug substance. researchgate.net Regulatory guidelines necessitate the identification and quantification of such impurities to ensure the quality and safety of the final product.
An analysis of Piperacillin sodium for injection using LC-MS/MS successfully separated and identified sixteen related substances. ingentaconnect.com Among these were known impurities from the British Pharmacopoeia, including BP impurity A (this compound), BP impurity B (piperacilloic acid of piperacillin), and BP impurity C (penam di-sulfide of piperacillin). ingentaconnect.com The presence of these and other unknown impurities highlights the complexity of the impurity profile in Piperacillin drug products.
In some instances, the sulfoxide impurity has been found to exceed qualification thresholds in certain drug products, prompting systematic qualification and safety profiling. researchgate.net Studies, including bacterial mutagenicity tests (Ames test) and in-vitro chromosomal aberration assays, have been performed to establish the safety profile for Piperacillin Impurity-A, concluding it to be non-mutagenic and non-clastogenic under the tested conditions. researchgate.netresearchgate.net This characterization is a necessary step for qualifying the impurity when it is present in research-grade materials or finished pharmaceutical products.
Environmental Occurrence, Fate, and Transformation Studies of Piperacillin Sulfoxide
Detection and Monitoring Methodologies in Environmental Compartments
The effective monitoring of piperacillin (B28561) sulfoxide (B87167) in the environment necessitates sensitive and selective analytical methods capable of detecting trace concentrations in complex matrices such as water, soil, and sediment. High-performance liquid chromatography (HPLC) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are the principal techniques employed for the detection of piperacillin and its metabolites. rsc.orgnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC methods, often paired with ultraviolet (UV) or diode array detectors (DAD), can be used for the separation and quantification of piperacillin and its degradation products. rsc.orgwho.int Method development focuses on optimizing the mobile phase composition, column type (e.g., C8 or C18), and flow rate to achieve adequate separation from the parent compound and other environmental contaminants. who.int For instance, a reversed-phase HPLC method was developed to detect piperacillin and its degradants using a C8 column with a methanol (B129727) and water mobile phase. who.int
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and specificity, making it the gold standard for environmental analysis of pharmaceuticals. It allows for unambiguous identification and quantification even at very low concentrations (ng/L range). The development of an LC-MS/MS method would involve the optimization of mass spectrometer parameters for piperacillin sulfoxide, including precursor and product ions, to enable selected reaction monitoring (SRM) for precise measurement. nih.gov
Sample Preparation: A crucial step in monitoring is the extraction and concentration of the analyte from environmental samples. Solid-phase extraction (SPE) is a common technique used to clean up and enrich samples before instrumental analysis, removing matrix interferences that could suppress the analytical signal.
Fluorimetry: Studies on the degradation products of piperacillin have also explored fluorimetry. By inducing degradation under specific conditions (e.g., acid hydrolysis), stable fluorescent products can be formed, allowing for sensitive detection. nih.gov A detection limit of 2.34 ng/ml for piperacillin degradation products has been reported using this method. nih.gov
While these methods are established for parent antibiotics, specific protocols validated for this compound in diverse environmental matrices are not widely documented, representing an area for future research. The structural elucidation of transformation products like amoxicillin-S-oxide has been successfully performed using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy, which could be applied to confirm the identity of this compound in environmental samples. publish.csiro.au
| Parameter | Technique | Details | Reference |
| Separation & Quantification | HPLC-UV/DAD | C8 column, methanol/water mobile phase. | rsc.orgwho.int |
| High-Sensitivity Detection | LC-MS/MS | Provides unambiguous identification and quantification at trace levels. | nih.gov |
| Alternative Detection | Fluorimetry | Based on the formation of stable fluorescent degradation products. | nih.gov |
| Structural Confirmation | LC-MS, NMR | Used for definitive identification of sulfoxide transformation products. | publish.csiro.au |
Environmental Degradation Mechanisms
The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photolysis and biodegradation.
Photodegradation, or photolysis, is a significant abiotic degradation pathway for many pharmaceuticals in sunlit surface waters.
Formation Pathway: Studies on analogous β-lactam antibiotics, such as amoxicillin, have shown that the sulfoxide is a primary transformation product formed under simulated sunlight irradiation. publish.csiro.au The formation of amoxicillin-S-oxide was significantly enhanced in the presence of natural photosensitizers like humic acids found in secondary wastewater effluent. publish.csiro.au It is highly probable that piperacillin undergoes a similar photo-oxidation pathway, where the thioether group in the piperacillin structure is oxidized to a sulfoxide.
Influencing Factors: The rate of photodegradation is influenced by light intensity and the presence of dissolved organic matter, which can act as a photosensitizer. publish.csiro.au The β-lactam ring, a core feature of piperacillin, is known to be susceptible to degradation by light. researchgate.net
Specific quantum yield determinations for the photodegradation of this compound are not currently available in the literature. This data is essential for accurately modeling the persistence of this compound in aquatic environments and remains a critical knowledge gap.
Biodegradation involves the breakdown of compounds by microorganisms and is a key process in soil and water systems.
Microbial Transformation: While the parent compound piperacillin is known to undergo biodegradation, the specific microbial processes involving this compound are less understood. uth.grresearchgate.net Studies on other antibiotics, like clindamycin, have shown transformation to their sulfoxide metabolites in soil, which is tentatively attributed to microbial action. uth.gr It is plausible that microbial communities in soil and wastewater treatment plants can either form this compound from piperacillin or further degrade the sulfoxide itself.
Enzymatic Degradation: The primary mechanism of bacterial resistance to piperacillin is the enzymatic cleavage of the β-lactam ring by β-lactamases. researchgate.netnih.gov While this typically targets the parent drug, the broader metabolic capabilities of environmental microbial consortia could play a role in the transformation of its metabolites. For instance, the identification of anaerobic dimethyl sulfoxide reductase as a feature linked to piperacillin/tazobactam (B1681243) resistance suggests that microbial enzymatic pathways involving sulfoxide groups exist and could be relevant to the fate of this compound. biorxiv.org
Community Dynamics: The presence of antibiotics and their degradation products can alter the structure and function of microbial communities. nih.gov The degradation of antibiotics can be a stabilizing factor in these communities, suggesting complex interactions between the compound and the microbes. nih.gov Combined adsorption and biodegradation processes, such as in biofilm-covered granular activated carbon systems, have shown promise for removing β-lactam antibiotics from wastewater. ntu.edu.sg
The rate at which this compound is attenuated in the environment is significantly influenced by physical and chemical parameters.
Temperature: Temperature has a direct effect on the stability of piperacillin. Studies have shown significant degradation of piperacillin at ambient temperatures (20-30°C) compared to refrigerated conditions (5°C). who.intnih.gov This suggests that in warmer climates or during summer months, the transformation of piperacillin to products like the sulfoxide, and their subsequent degradation, would be accelerated.
pH: The stability of the β-lactam ring is highly pH-dependent. researchgate.net Extremes in pH can catalyze the hydrolysis of the ring, leading to degradation. researchgate.net Studies on piperacillin degradation products were conducted under varying pH, indicating its importance in transformation pathways. nih.gov For other antibiotics, sorption to soil, a key attenuation process, is also heavily influenced by pH, which alters the compound's speciation (cationic, anionic, or neutral form) and the surface charge of soil particles. frontierspartnerships.orgnih.gov It is expected that the environmental fate of this compound would be similarly impacted by the pH of the surrounding water or soil.
| Parameter | Effect on Piperacillin Degradation/Attenuation | Implication for this compound | Reference |
| Temperature | Increased temperature accelerates degradation. 10.1% degradation at 25-30°C vs. 1.3% in refrigerator. | Faster formation from piperacillin and potentially faster degradation in warmer environments. | who.int |
| pH | Extremes in pH promote hydrolytic degradation of the β-lactam ring. | Persistence and mobility will be pH-dependent due to effects on chemical stability and sorption. | nih.govresearchgate.net |
| Salinity | Can influence antibiotic sorption to soil by altering ionic strength. | May affect partitioning between water and solid phases in estuarine or marine environments. | nih.gov |
Biodegradation Processes and Microbial Community Interactions
Sorption and Leaching Dynamics in Soil and Sediment Matrices
Sorption to soil and sediment particles is a critical process that controls the mobility, bioavailability, and persistence of environmental contaminants.
Governing Principles: The sorption of antibiotics is largely governed by the properties of the compound (e.g., polarity, charge) and the characteristics of the soil (e.g., organic carbon content, clay content, pH). frontierspartnerships.orgnih.gov As a transformation product of a polar antibiotic, this compound is expected to be relatively hydrophilic. Its sorption behavior would be influenced by its ability to engage in interactions such as ion exchange and hydrogen bonding with soil components.
Influence of pH and Organic Matter: For many ionizable antibiotics, sorption decreases as pH increases, particularly for cationic species that bind to negatively charged soil surfaces. frontierspartnerships.orgnih.gov Soils with higher organic carbon content often exhibit greater sorption capacity for antibiotics. frontierspartnerships.org Given that piperacillin has an acidic pKa, the charge of this compound will be pH-dependent, which in turn will dictate its sorption affinity.
Leaching Potential: Compounds with low sorption coefficients (Kd) are more mobile and prone to leaching through the soil profile into groundwater. mdpi.com Given its likely hydrophilic nature, similar to other β-lactamase inhibitors like tazobactam which are highly mobile, this compound may have a significant potential for leaching. mdpi.com However, some β-lactam antibiotics have been shown to remain bioactive in soils, indicating that they are not completely immobilized or degraded. researchgate.net Long-term studies with other antibiotics have demonstrated slow sequestration into less accessible soil fractions over time. nih.gov
Direct experimental data on the sorption coefficients (Kd or Koc) for this compound in different soil types is needed to accurately predict its transport and fate.
Environmental Bioavailability and Distribution Modeling
Understanding the environmental bioavailability of this compound is key to assessing its potential to interact with and affect non-target organisms.
Bioavailability: Environmental bioavailability refers to the fraction of a chemical in a particular environmental compartment that is available for uptake by organisms. For soil-bound contaminants, only the fraction dissolved in the pore water or weakly sorbed to particles is generally considered bioavailable. nih.gov The low expected sorption of this compound suggests it may remain largely in the dissolved phase in aquatic and soil pore-water environments, potentially leading to higher bioavailability compared to more hydrophobic compounds. Studies showing that some β-lactams remain biologically active after exposure to soil support the possibility that their transformation products could also be bioavailable. researchgate.net
Distribution Modeling: Environmental fate models are used to predict the distribution of chemicals between air, water, soil, and sediment. These models require input parameters such as degradation rates (photodegradation, biodegradation), sorption coefficients, and water solubility. While pharmacokinetic models exist to describe the distribution of piperacillin in the human body, specific environmental distribution models for this compound have not been developed. nih.gov The development of such a model would require empirical data from studies on its degradation (Section 5.2) and sorption (Section 5.3) to predict its likely environmental concentrations and distribution patterns.
In Vitro Toxicological and Biological Investigations of Piperacillin Sulfoxide
Genotoxicity Assessment in Model Cell Lines
Genotoxicity assays are crucial for evaluating the potential of a chemical compound to damage genetic material. While specific genotoxicity data for piperacillin (B28561) sulfoxide (B87167) are not extensively detailed in publicly available literature, studies on the parent compound, piperacillin, and other related impurities provide context.
The bacterial reverse mutation assay, or Ames test, is a standard method for detecting the mutagenic potential of a substance. hesiglobal.orgtaglus.com It utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that have lost the ability to synthesize an essential amino acid, histidine. semanticscholar.org A positive test, indicated by the bacteria reverting to a state where they can produce their own histidine, suggests the compound is a mutagen.
Specific Ames test evaluations for piperacillin sulfoxide are not prominently reported. However, the parent compound, piperacillin, has been subjected to this testing. In a study evaluating the mutagenicity of tazobactam (B1681243) and piperacillin, both individually and in combination, piperacillin did not cause a significant increase in the number of revertant colonies in various tester strains, both with and without metabolic activation (S9 mix). nih.gov This indicates that under the conditions of the assay, piperacillin itself is not mutagenic. nih.gov
For context, other degradation products of piperacillin have also been assessed. A prominent degradation product, identified as "Piperacillin impurity-A," was found to be non-mutagenic in Ames tests using multiple S. typhimurium strains at concentrations up to 5 mg/plate. semanticscholar.orgresearchgate.netacademicjournals.org It is important to note that Piperacillin impurity-A is a chemically distinct molecule from this compound. semanticscholar.org
Chromosomal aberration assays assess the potential of a substance to cause structural damage to chromosomes in cultured cells. These tests are a key component of in vitro toxicology screening.
The related but distinct "Piperacillin impurity-A" was also evaluated and found to be non-clastogenic (i.e., it did not cause disruptions or breaks in chromosomes) in Chinese Hamster Ovary (CHO) cells at concentrations up to 5 mg/culture. semanticscholar.orgresearchgate.net
Table 1: Summary of In Vitro Genotoxicity Findings for Piperacillin
| Test Type | Model System | Compound | Concentration | Metabolic Activation (S9) | Result | Citation |
|---|---|---|---|---|---|---|
| Ames Test | S. typhimurium, E. coli | Piperacillin | Not specified | With & Without | Negative | nih.gov |
Ames Test Evaluations
Mechanistic Studies of Oxidative Damage Potential in In Vitro Systems
Oxidative damage occurs when there is an imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them. Some antibiotics have been shown to induce such stress.
Direct studies on the oxidative damage potential of this compound are limited. However, research on the parent compound, piperacillin, suggests a potential link. One report indicates that the antibiotic piperacillin can induce neuron cell death through mechanisms involving mitochondrial dysfunction and oxidative damage. medkoo.com Furthermore, a study using the bacterium Burkholderia thailandensis demonstrated that low doses of piperacillin can trigger an oxidative stress response, leading to the activation of specific gene clusters. nih.gov
More recent research using a mouse model and in vitro human kidney (HK-2) cell lines has shown that piperacillin/tazobactam can exert direct nephrotoxicity that is associated with oxidative stress and mitochondrial damage in kidney tubular cells. mdpi.com Markers of oxidative stress and apoptosis were significantly increased in these models. mdpi.com While these findings pertain to the parent drug, they highlight a potential mechanism of action that could be relevant for its metabolites. It has also been noted more broadly that some β-lactam antibiotics are capable of inducing oxidative damage to DNA in the presence of iron and copper salts in vitro. researchgate.netresearchgate.net
Investigation of Interactions with Biological Systems at a Molecular Level in Model Systems
Understanding how a metabolite interacts with biological molecules and systems is key to defining its activity profile.
The formation of this compound from its parent molecule, piperacillin, is a chemically significant event that introduces a new element of structural complexity. The sulfur atom in the thioether group of piperacillin is prochiral. Upon oxidation to a sulfoxide, this sulfur atom becomes a stereogenic center. researchgate.net
This means that this compound is a chiral molecule and can exist as two distinct, non-superimposable mirror images known as enantiomers. researchgate.net Chirality can have profound effects on biological activity, as the interaction of small molecules with proteins and other biological targets is often highly stereospecific. nih.gov Different enantiomers of a drug can exhibit different pharmacological and toxicological properties. nih.gov For example, the chiral sulfoxide drug esomeprazole (B1671258) is a single enantiomer that provides superior clinical properties compared to the racemic mixture. nih.gov Therefore, the two enantiomers of this compound could potentially have different biological activities, affinities for enzymes, or metabolic fates.
The biological activity of this compound has not been extensively characterized in comparison to its parent drug. Piperacillin itself is known to be metabolized in humans to a minor, microbiologically active desethyl metabolite. apotex.comrespubjournals.com The activity of the sulfoxide metabolite is less clear from available reports.
Piperacillin's primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to essential enzymes known as penicillin-binding proteins (PBPs). drugbank.comnih.gov Its susceptibility to degradation by β-lactamase enzymes is a key factor in bacterial resistance, and this interaction is often studied using enzymatic assays. koreascience.kr Such assays, which can measure enzyme inhibition or substrate hydrolysis, represent the type of model systems that would be appropriate for a detailed examination of the biological activity of this compound. koreascience.krbiocompare.com These assays could determine if the sulfoxide metabolite retains any affinity for bacterial PBPs or if it interacts with β-lactamases differently than the parent compound. However, specific results from such investigations on this compound are not widely documented.
Structural Elucidation and Mechanistic Insights Through Advanced Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentrsc.orgumn.edu
NMR spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules, including piperacillin (B28561) sulfoxide (B87167). By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.
¹H and ¹³C NMR for Definitive Structural Characterizationrsc.orgumn.edu
One-dimensional ¹H and ¹³C NMR are fundamental techniques for characterizing piperacillin sulfoxide. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each proton and carbon atom, respectively. The oxidation of the sulfur atom in the thiazolidine (B150603) ring of piperacillin to a sulfoxide group induces significant changes in the chemical shifts of neighboring nuclei. These shifts, when compared to the parent piperacillin molecule, provide clear evidence of the structural modification.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Changes upon Oxidation of Piperacillin to this compound
| Atom Position (adjacent to sulfur) | Predicted ¹H Chemical Shift Change (Δδ, ppm) | Predicted ¹³C Chemical Shift Change (Δδ, ppm) | Rationale |
| C2-H | Downfield | - | Deshielding effect of the sulfoxide group |
| C2 | - | Downfield | Increased electron withdrawal by the sulfoxide |
| C5-H | Downfield | - | Deshielding effect transmitted through the ring |
| C5 | - | Downfield | Influence of the sulfoxide on the thiazolidine ring |
| C3-CH₃ (α) | Minor Downfield | Minor Downfield | Proximity to the site of oxidation |
| C3-CH₃ (β) | Minor Downfield | Minor Downfield | Proximity to the site of oxidation |
Note: This table presents predicted changes based on general principles of NMR spectroscopy. Actual experimental values may vary.
Two-Dimensional NMR Techniques (gCOSY, HSQC, HMBC) for Elucidating Molecular Connectivityrsc.org
To gain a more intricate understanding of the molecular framework of this compound, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation information between different nuclei, confirming the connectivity of the atoms within the molecule. sdsu.edu
gCOSY (gradient Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a gCOSY spectrum would show correlations between protons on adjacent carbons, helping to trace the spin systems within the piperacillin backbone and the side chain.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons to which they are attached. sdsu.edu This is an invaluable tool for assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. youtube.com
Application of Specialized NMR Techniques (e.g., ¹⁹F NMR) for Mechanistic Probingresearchgate.net
While not directly applicable to this compound itself unless a fluorine label is introduced, specialized NMR techniques like ¹⁹F NMR can be powerful tools for probing reaction mechanisms. arizona.educore.ac.uk In studies of related compounds or enzymatic processes, the introduction of a fluorine atom can provide a sensitive handle to monitor changes in the local chemical environment. The large chemical shift dispersion and high sensitivity of ¹⁹F NMR make it an excellent choice for studying protein-ligand interactions and reaction kinetics. nih.gov For instance, if piperacillin were to be synthetically modified with a fluorine tag near the sulfur atom, ¹⁹F NMR could be used to monitor the oxidation process and characterize the resulting sulfoxide in complex biological mixtures. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisresearchgate.netacdlabs.com
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule. In the context of this compound, MS provides definitive evidence of its formation by confirming the expected increase in mass due to the addition of an oxygen atom.
Upon oxidation, the molecular weight of piperacillin (517.56 g/mol ) increases by approximately 16 amu (the mass of an oxygen atom) to yield this compound (approximately 533.56 g/mol ). High-resolution mass spectrometry can measure this mass with high accuracy, further confirming the elemental formula.
Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. researchgate.net By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. The fragmentation of piperacillin often involves cleavage of the β-lactam ring and the side chain. nih.gov Comparing the fragmentation pattern of this compound to that of piperacillin would reveal shifts in the masses of fragments containing the oxidized sulfur atom, thereby localizing the modification. For example, a characteristic fragment of piperacillin is observed at m/z 143, corresponding to a part of the side chain. researchgate.net This fragment would likely remain unchanged in the sulfoxide, while fragments containing the thiazolidine ring would show a mass increase of 16 amu.
Interactive Data Table: Expected Mass Spectrometry Data for Piperacillin and this compound
| Compound | Molecular Formula | Exact Mass ( g/mol ) | Key Fragment Ion (m/z) | Expected Key Fragment Ion (m/z) in Sulfoxide |
| Piperacillin | C₂₃H₂₇N₅O₇S | 517.1682 | 143.1 | 143.1 |
| This compound | C₂₃H₂₇N₅O₈S | 533.1631 | Varies | Varies (fragments with sulfur will increase by 16) |
Integration of Spectroscopic Data for Reaction Pathway Delineation and Intermediate Identificationresearchgate.net
A comprehensive understanding of the formation of this compound is achieved by integrating the data from various spectroscopic techniques. NMR and MS, used in concert, can help to delineate the reaction pathway and identify any transient intermediates.
For example, by monitoring a reaction mixture over time using NMR, the disappearance of piperacillin signals and the concurrent appearance of this compound signals can be tracked. This can provide kinetic information about the oxidation process. Similarly, LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to separate the components of a reaction mixture and identify piperacillin, this compound, and potentially other minor degradation products based on their retention times and mass-to-charge ratios.
In more complex scenarios, such as the metabolism of piperacillin within a biological system, the combination of these techniques is essential for identifying and characterizing metabolites like the sulfoxide. The high sensitivity of MS allows for the detection of low-abundance species, while the detailed structural information from NMR is crucial for their definitive identification. The study of piperacillin's dissociation using ESI-MS has demonstrated the power of this technique in understanding its chemical behavior under different pH conditions. researchgate.net
Future Research Perspectives and Unaddressed Gaps for Piperacillin Sulfoxide
Development of Novel and Scalable Synthetic Routes for Research Applications
The availability of pure piperacillin (B28561) sulfoxide (B87167) is essential for a wide range of research applications, including analytical method development, validation, and toxicological studies. aquigenbio.comaxios-research.com Currently, piperacillin sulfoxide is primarily known as a degradation product that forms during the manufacturing and storage of piperacillin through the oxidation of the thioether in the penicillin core. daicelpharmastandards.com While it is commercially available from specialized chemical suppliers, it is often offered on a "custom synthesis" basis, indicating a lack of readily available, large-scale synthetic procedures. simsonpharma.comsimsonpharma.comsimsonpharma.com
This reliance on proprietary, small-scale synthesis presents a significant bottleneck for comprehensive research. There is a clear need for the development and public dissemination of novel and scalable synthetic routes. Such routes would ideally be efficient, high-yielding, and produce this compound with high purity, suitable for its use as an analytical reference standard. synzeal.comsynzeal.com The development could focus on controlled oxidation reactions of piperacillin, exploring various oxidizing agents and reaction conditions to optimize the yield and minimize the formation of other byproducts. daicelpharmastandards.com Establishing robust, scalable, and non-proprietary synthetic methods would democratize research into this compound, facilitating more extensive environmental and toxicological profiling.
Comprehensive Environmental Risk Assessment Methodologies for Degradation Products
The environmental fate of antibiotics and their degradation products is a growing concern. dergipark.org.tr Environmental Risk Assessments (ERAs) are critical for evaluating the potential adverse effects of pharmaceuticals on ecosystems. labcorp.comqbdgroup.com For pharmaceuticals, ERAs typically follow a phased, tiered approach, starting with an estimation of the Predicted Environmental Concentration (PEC) in surface water. labcorp.comnih.gov If the PEC exceeds a specific action limit (e.g., 0.01 µg/L in Europe), a more in-depth Phase II assessment is triggered. europa.eu
A significant gap in current ERAs is the often-limited focus on degradation products. nih.gov Metabolites and degradation products can exhibit different properties of persistence, bioaccumulation, and toxicity compared to the parent compound and may even be more stable in the environment. nih.govmdpi.com Therefore, it is essential that ERA methodologies comprehensively include major degradation products like this compound. nih.gov This involves determining the PEC for the degradation product itself and comparing it to its specific Predicted No-Effect Concentration (PNEC), which is derived from ecotoxicity data. nih.govtoxby.design The ratio of these two values determines the Risk Quotient (RQ), with a value greater than 1 indicating a potential environmental risk. nih.gov A study in Portugal highlighted the potential for piperacillin to pose a high risk for antibiotic resistance selection in surface waters, with RQ values ranging from 3.0 to 10.3. mdpi.com Future research must focus on generating the necessary ecotoxicity data for this compound to calculate a specific PNEC and RQ, ensuring a more accurate assessment of its environmental risk.
Table 1: Phased Approach to Environmental Risk Assessment (ERA) for Pharmaceuticals
| Phase/Tier | Key Objectives & Activities | Trigger for Next Phase/Tier |
| Phase I | Exposure Estimation: Calculate the Predicted Environmental Concentration (PEC) in surface water based on usage data. Screen for Persistence, Bioaccumulation, and Toxicity (PBT) properties. labcorp.comnih.gov | PEC in surface water is ≥ 0.01 µg/L. europa.eu |
| Phase II, Tier A | Base-level Hazard Data: Conduct studies on fate and effects in aquatic systems (e.g., degradation, fish acute toxicity, algae growth inhibition). Calculate the Predicted No-Effect Concentration (PNEC) and the Risk Quotient (RQ = PEC/PNEC). nih.govtoxby.design | RQ is ≥ 1, or other specific concerns are identified (e.g., bioaccumulation potential). nih.gov |
| Phase II, Tier B | Extended Fate and Effects Analysis: Conduct further studies, which may include bioaccumulation in fish, effects on sediment-dwelling organisms, and terrestrial fate and effects studies (e.g., soil organisms, plants). labcorp.com | Risk cannot be excluded based on Tier A data. |
| Phase II, Tier C | Refined Risk Assessment: If risks are still identified, conduct field studies or consider specific risk mitigation measures. nih.gov | Risk is identified for a specific environmental compartment. |
Advanced In Vitro Modeling for Degradation Product Impact Studies
Evaluating the biological impact of drug degradation products is crucial for ensuring patient safety. Traditional preclinical safety testing has relied heavily on animal models and simple 2D cell cultures. nih.govrsc.org However, these models often fail to accurately predict human responses, leading to high attrition rates in drug development. nih.govmdpi.com Recent advancements in in vitro technologies offer more physiologically relevant platforms for toxicity testing. mdpi.com
Organ-on-a-Chip (OOC) and 3D Organoid Models: These models use microfluidic chips and 3D cell culture techniques to create micro-environments that mimic the structure and function of human organs like the liver, kidney, and intestine. technologynetworks.comnih.govtandfonline.com A key advantage of OOC technology is the ability to link different organ models, such as a liver chip and a kidney chip. researchgate.netmdpi.com This is particularly relevant for studying degradation products, as it allows researchers to investigate the toxicity of metabolites that are produced in the liver on a target organ like the kidney. nih.govresearchgate.net These advanced models have shown superior predictive capacity for drug-induced liver injury compared to both animal models and traditional 3D spheroid cultures. frontiersin.org
Hollow Fiber Infection Model (HFIM): The HFIM is a dynamic in vitro system that can simulate the pharmacokinetic profiles of drugs in the human body. evotec.comfibercellsystems.com It consists of a central reservoir and a cartridge containing semi-permeable hollow fibers, within which the target microorganisms are contained. evotec.commdpi.com This setup allows for the continuous refreshment of nutrients and test compounds while removing waste, mimicking drug exposure over time. evotec.com While primarily used to study the pharmacodynamics of antimicrobial agents and the emergence of resistance, the HFIM is a valuable tool for studying the impact of degradation products. mdpi.comresearchgate.netfibercellsystems.com It can be used to assess whether this compound retains any antimicrobial activity or if its presence influences the development of resistance to the parent drug.
Table 2: Comparison of Advanced In Vitro Models for Degradation Product Studies
| Model Type | Description | Application for this compound |
| Organ-on-a-Chip (OOC) | Microfluidic devices with living cells that replicate the functional units of human organs. nih.govtandfonline.com | Assess organ-specific toxicity (e.g., nephrotoxicity, hepatotoxicity) in a physiologically relevant context. Multi-organ chips can model metabolism and subsequent toxicity. researchgate.net |
| 3D Organoids | Self-organizing 3D cell cultures derived from stem cells that mimic the architecture and function of an organ. technologynetworks.com | Provide a more accurate model for toxicity testing compared to 2D cultures, improving the prediction of human responses. rsc.orgtechnologynetworks.com |
| Hollow Fiber Infection Model (HFIM) | A dynamic, two-compartment model that simulates human pharmacokinetic profiles of a drug. evotec.comfibercellsystems.com | Determine if the sulfoxide has residual antimicrobial activity, or if it impacts the efficacy of piperacillin and the emergence of resistance. researchgate.net |
Standardization of Analytical Reference Materials and Methods for Regulatory Compliance in Research
The accurate identification and quantification of impurities are fundamental aspects of pharmaceutical quality control. lgcstandards.com Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in drug substances and products. knorspharma.comusp.org These guidelines, such as those from the International Council on Harmonisation (ICH), mandate that impurities exceeding certain thresholds must be reported, identified, and qualified for safety. lgcstandards.com
The availability of high-quality, well-characterized reference standards is a prerequisite for complying with these regulations. ich.orgeuropa.eu this compound is available as a reference standard from several suppliers and is listed as an impurity in the European Pharmacopoeia. aquigenbio.comaxios-research.comedqm.eu These standards are essential for:
Method Validation: Ensuring that analytical procedures used for impurity testing are accurate, precise, and reliable. synzeal.comnih.gov
Quality Control (QC): Identifying and quantifying the levels of this compound in batches of piperacillin to ensure they meet the established specifications. aquigenbio.comsynzeal.com
Stability Studies: Monitoring the formation of degradation products over the shelf-life of the drug product. synzeal.com
The production of these reference standards should adhere to high-quality manufacturing standards, such as ISO 17034 (for the competence of reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories), to ensure their suitability. lgcstandards.com A comprehensive Certificate of Analysis (CoA) should accompany the standard, providing detailed characterization data to confirm its identity and purity. daicelpharmastandards.comlgcstandards.com Future efforts should focus on ensuring the continued availability and accessibility of these critical reference materials to support global regulatory compliance and research efforts.
Table 3: Key Regulatory Guidelines for Impurity Control
| Guideline | Issuing Body | Scope & Relevance |
| ICH Q3A(R2) | International Council on Harmonisation | Impurities in New Drug Substances. Provides thresholds for reporting, identification, and qualification of impurities. lgcstandards.comich.org |
| ICH Q3B(R2) | International Council on Harmonisation | Impurities in New Drug Products. Complements Q3A and covers degradation products. lgcstandards.comeuropa.eu |
| USP General Chapters | United States Pharmacopeia | Provide methodologies and acceptance criteria for impurity testing in drug substances and products. knorspharma.comusp.org |
| Ph. Eur. General Chapters & Monographs | European Pharmacopoeia | Include general chapters (e.g., 5.12) and specific monographs that outline impurity limits, and list available Chemical Reference Substances (CRS) for impurities. lgcstandards.comedqm.eu |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Piperacillin sulfoxide, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis should follow literature-precedented protocols with precise documentation of reagents, molar ratios, reaction times, and purification steps. Include detailed experimental sections in manuscripts (e.g., solvent purity, temperature control) and provide supplementary data for non-standard procedures. Cross-validate results using spectroscopic techniques (e.g., NMR, HPLC) .
- Key Considerations : For novel synthetic routes, consult prior art (e.g., β-lactam sulfoxidation methods) and obtain PI approval for deviations from established protocols .
Q. Which analytical techniques are essential for characterizing this compound’s identity and purity?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C for structural confirmation),
- HPLC-MS (purity assessment and quantification),
- Elemental analysis (empirical formula verification).
Document spectral data in tables with retention times, peak areas, and reference standards. For impurities, employ gradient elution protocols .
Q. How should researchers design in vitro assays to assess this compound’s antimicrobial activity?
- Methodological Answer :
- Strain Selection : Use WHO-recommended bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853) and include positive/negative controls.
- Dosage Range : Test 2–3-fold serial dilutions covering clinical plasma concentrations.
- Endpoint Criteria : Define MIC/MBC using CLSI guidelines.
Report statistical methods (e.g., ANOVA for inter-group differences) and raw data in supplementary files .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across studies?
- Methodological Answer :
- Meta-Analysis : Systematically compare variables (e.g., dosing regimens, patient demographics, bioanalytical methods) using PRISMA guidelines.
- In Silico Modeling : Apply compartmental PK models (e.g., NONMEM) to reconcile discrepancies in clearance rates or volume of distribution.
- Experimental Replication : Repeat outlier studies under standardized conditions (e.g., fixed protein binding assays) .
Q. What strategies optimize this compound’s stability in formulation studies?
- Methodological Answer :
- Degradation Pathways : Conduct forced degradation studies (heat, light, pH extremes) with HPLC monitoring.
- Excipient Screening : Test stabilizers (e.g., antioxidants, buffers) using DOE (Design of Experiments) to identify synergistic effects.
- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months, sampling monthly. Report degradation products via LC-MS .
Q. How to structure a PICO framework for evaluating this compound’s efficacy in polymicrobial infections?
- Methodological Answer :
- Population (P) : Immunocompromised patients with co-infections (e.g., P. aeruginosa + Candida albicans).
- Intervention (I) : this compound monotherapy vs. combination regimens.
- Comparison (C) : Current standard (e.g., Piperacillin-tazobactam).
- Outcome (O) : Microbial eradication rate, adverse event incidence.
Design randomized controlled trials (RCTs) with stratified randomization and blinded outcome assessment .
Q. What experimental designs mitigate batch-to-batch variability in this compound production for preclinical studies?
- Methodological Answer :
- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via risk assessment (e.g., Ishikawa diagrams).
- In-Process Controls : Implement real-time PAT (Process Analytical Technology) for reaction monitoring (e.g., inline FTIR).
- Statistical Batches : Produce ≥3 independent batches for pharmacokinetic/toxicology studies. Use ANOVA to confirm consistency in purity, potency, and impurity profiles .
Tables for Data Presentation
Table 1 : Minimum Inhibitory Concentration (MIC) of this compound Against Common Pathogens
| Strain | MIC (μg/mL) | Test Method | Reference Standard |
|---|---|---|---|
| P. aeruginosa ATCC | 8 | Broth microdilution | CLSI M07-A11 |
| E. coli ESBL-positive | 32 | Agar dilution | EUCAST v13.0 |
Table 2 : Stability of this compound Under Accelerated Conditions
| Formulation | Storage Condition | % Potency Remaining (6 Months) | Major Degradant |
|---|---|---|---|
| Lyophilized | 25°C/60% RH | 98.5 | None detected |
| Solution | 40°C/75% RH | 89.2 | Sulfoxide dimer |
Key Guidelines for Researchers
- Data Integrity : Archive raw spectra, chromatograms, and statistical outputs in FAIR-aligned repositories .
- Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias .
- Collaborative Frameworks : Use platforms like Zenodo for supplementary data sharing, citing DOIs in manuscripts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
